molecular formula C10H21NO B14549763 5-tert-Butyl-2,2-dimethylpyrrolidin-1-ol CAS No. 62020-89-7

5-tert-Butyl-2,2-dimethylpyrrolidin-1-ol

Cat. No.: B14549763
CAS No.: 62020-89-7
M. Wt: 171.28 g/mol
InChI Key: NMODNNVXGIUAGU-UHFFFAOYSA-N
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Description

5-tert-Butyl-2,2-dimethylpyrrolidin-1-ol is a pyrrolidine derivative characterized by a hydroxyl group at the 1-position, a tert-butyl substituent at the 5-position, and two methyl groups at the 2-position.

Properties

CAS No.

62020-89-7

Molecular Formula

C10H21NO

Molecular Weight

171.28 g/mol

IUPAC Name

5-tert-butyl-1-hydroxy-2,2-dimethylpyrrolidine

InChI

InChI=1S/C10H21NO/c1-9(2,3)8-6-7-10(4,5)11(8)12/h8,12H,6-7H2,1-5H3

InChI Key

NMODNNVXGIUAGU-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(N1O)C(C)(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-Butyl-2,2-dimethylpyrrolidin-1-ol typically involves the reaction of tert-leucine with 2,2-dimethylpentan-3-one and dimethyl fumarate. This three-component domino reaction yields a strained pyrrolidine, which is then converted into 1-pyrroline-1-oxide. The final step involves the addition of ethyllithium to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthetic route mentioned above can be scaled up for industrial purposes, ensuring the availability of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions

5-tert-Butyl-2,2-dimethylpyrrolidin-1-ol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like ascorbate for oxidation and reducing agents for reduction reactions. The conditions typically involve mild temperatures and controlled environments to ensure the stability of the compound.

Major Products

The major products formed from these reactions include nitroxides and other substituted derivatives, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 5-tert-Butyl-2,2-dimethylpyrrolidin-1-ol involves its interaction with molecular targets through its nitroxide moiety. The compound’s stability and resistance to reduction allow it to act as a probe in studying biomolecular structures and functions. It interacts with biogenic antioxidants and enzymatic systems, providing valuable insights into cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Pyrrolidine Derivatives
Compound Name Key Substituents Synthesis Yield Key Applications/Properties References
5-tert-Butyl-2,2-dimethylpyrrolidin-1-ol 5-tert-butyl, 2,2-dimethyl, 1-OH Not reported Hypothetical use in chiral synthesis
(2RS,5S)-5-Azidomethyl-1-tert-butoxycarbonyl-pyrrolidin-2-ol 5-azidomethyl, 1-Boc, 2-OH 96% yield Intermediate in peptide synthesis
tert-Butyl (2R)-2-(hydroxymethyl)-5-oxopyrrolidine-1-carboxylate 2-hydroxymethyl, 5-oxo, 1-Boc Not specified Pharmaceutical intermediates (e.g., protease inhibitors)

Key Observations :

  • However, the 2,2-dimethyl groups in the target compound may further restrict conformational flexibility compared to analogues with single substituents .
  • Functional Group Reactivity : The hydroxyl group in the target compound contrasts with the Boc-protected amine in ’s compound, suggesting divergent reactivity in nucleophilic or hydrogen-bonding scenarios.
Comparison with Nitroaromatic Analogues
Compound Name Structure Type Key Properties Applications Hazards References
5-tert-Butyl-2,4,6-trinitro-m-xylene (Musk Xylene) Nitroaromatic High persistence, bioaccumulative Fragrance in personal care products Toxic solid; environmental concerns
Target Compound Aliphatic pyrrolidine Likely lower environmental persistence Potential pharmaceutical intermediates Not classified in provided evidence

Key Observations :

  • Environmental Impact : Musk Xylene’s nitro groups and aromaticity contribute to its persistence and toxicity, whereas the aliphatic pyrrolidine backbone of the target compound may degrade more readily .
  • Synthetic Complexity : Musk Xylene’s nitro groups require hazardous nitration steps, whereas pyrrolidine derivatives like the target compound are synthesized via milder methods (e.g., cyclopropane ring-opening or Wittig reactions) .

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